Ethanol, 2-((1-nitro-9-acridinyl)amino)-
Description
Ethanol, 2-((1-nitro-9-acridinyl)amino)- (CAS: Not explicitly provided; synonyms include C 857 and 2-((1-nitro-9-acridinyl)amino)ethanol monohydrochloride) is an acridine derivative characterized by a nitro group at the 1-position of the acridine ring and an ethanolamine substituent at the 9-position. The compound’s molecular formula is C₁₅H₁₃N₃O₃·ClH (MW: 319.77) . Acridine derivatives are historically significant for their DNA intercalation properties, which underpin their roles as antimicrobial, antitumor, and mutagenic agents. The nitro group enhances electron-deficient aromatic systems, promoting interactions with DNA base pairs, while the ethanolamine side chain influences solubility and cellular uptake .
Toxicity studies indicate potent biological activity:
Properties
CAS No. |
81483-73-0 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[(1-nitroacridin-9-yl)amino]ethanol |
InChI |
InChI=1S/C15H13N3O3/c19-9-8-16-15-10-4-1-2-5-11(10)17-12-6-3-7-13(14(12)15)18(20)21/h1-7,19H,8-9H2,(H,16,17) |
InChI Key |
HARZMLUWPOFDHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCO |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCO |
Other CAS No. |
81483-73-0 |
Synonyms |
1-nitro-9-(2'-hydroxyethylamino)acridine hydrochloride C 857 C-857 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Ethanol, 2-((1-nitro-9-acridinyl)amino)- | C₁₅H₁₃N₃O₃·ClH | 319.77 | Ethanolamine, nitro at 1-position |
| 1-Butanol,2-[(1-nitro-9-acridinyl)amino]- | C₁₇H₁₈ClN₃O₃ | 347.80 | Butanol chain instead of ethanol |
| 9-((3-Hexylaminopropyl)amino)-1-nitroacridine | C₂₂H₂₈N₄O₂·2ClH | 453.46 | Hexylaminopropyl spacer |
| 9-((3-Isopropylaminopropyl)amino)-1-nitroacridine | C₁₉H₂₂N₄O₂·2ClH | 411.37 | Isopropylaminopropyl spacer |
| 1,3-Propanediamine,N1-(1-methylethyl)-N3-(1-nitro-9-acridinyl) | C₁₉H₂₂N₄O₂ | 338.40 | Propanediamine spacer, isopropyl group |
Key Observations :
- Spacer Groups: Compounds with aminopropyl spacers (e.g., hexylaminopropyl) exhibit higher molecular weights and altered DNA-binding kinetics due to increased flexibility .
- Salt Forms: Hydrochloride salts (e.g., C 857) enhance solubility, critical for intravenous administration .
Table 2: Toxicity Profile Comparison
Key Findings :
- Potency: The hexylaminopropyl analogue (Table 2, row 2) shows higher in vitro potency (1 µmol/L vs. 2500 nmol/L for the parent compound), likely due to improved DNA intercalation from the extended alkyl chain .
- Acute Toxicity : The parent compound’s hemolytic activity contrasts with the hexyl derivative’s lower acute toxicity (LD₅₀ = 3820 µg/kg), suggesting spacer groups mitigate systemic effects .
DNA Interaction and Pharmacological Implications
- Intercalation Efficiency: The nitro group at the 1-position stabilizes intercalation via π-π stacking, while ethanolamine side chains form hydrogen bonds with DNA backbone phosphates .
- Antitumor Potential: Derivatives like C 857 and C 1005 () are explored as topoisomerase inhibitors, analogous to TAS-103 (), which disrupts DNA replication .
- Mutagenicity : Nitroacridines induce frameshift mutations in bacterial assays, a trait shared with classic intercalators like proflavine .
Preparation Methods
Classical Synthetic Approaches
The foundational synthesis of ethanol, 2-((1-nitro-9-acridinyl)amino)- relies on multi-step organic transformations. A prominent method involves the Ullmann condensation reaction between o-chloro benzoic acid derivatives and aromatic diamines, followed by cyclization to form the acridone core . For instance, heating o-chloro benzoic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) at 121–132°C for 3 hours yields 9-acridone intermediates . Subsequent nitration at the 1-position introduces the nitro group, a critical modification for enhancing biological activity.
Key steps include:
-
Acridine Core Formation : Cyclization of N-aryl anthranilic acid derivatives using PPA .
-
Nitration : Treatment with nitric acid-sulfuric acid mixtures to introduce the nitro group at position 1.
-
Amination : Reaction with ethanolamine derivatives to attach the ethanol-amino side chain.
Reaction yields for these steps typically range from 30% to 65%, depending on the purity of intermediates and reaction duration .
Modern Catalytic Methods
Recent advancements emphasize catalyst-free, regioselective synthesis to improve efficiency and reduce byproducts. A 2022 study demonstrated a multicomponent reaction involving 3,4-methylenedioxyaniline, Meldrum’s acid, and aryl aldehydes in aqueous ethanol (1:1 v/v) at room temperature . This method achieves 69–87% yields by avoiding harsh catalysts and leveraging in situ Knoevenagel adduct formation (Figure 1) .
Mechanistic Insights :
-
Step 1 : Knoevenagel condensation between Meldrum’s acid and aldehyde forms a reactive α,β-unsaturated ketone.
-
Step 2 : Michael addition of the acridine precursor (e.g., 3,4-methylenedioxyaniline) to the ketone.
-
Step 3 : Intramolecular cyclization and dehydration to yield the nitroacridine framework .
This approach reduces reaction times to 1–2 hours and eliminates the need for toxic solvents, aligning with green chemistry principles .
Solvent and Reaction Optimization
Solvent choice critically impacts reaction efficiency and product purity. Comparative studies reveal that aqueous ethanol (1:1 v/v) outperforms alternatives like DMSO or n-hexane by enhancing solubility of nitroacridine intermediates while minimizing side reactions . For example, cyclization in ethanol yields 87% pure product, whereas DMSO results in sticky residues requiring additional purification .
Table 1: Solvent Effects on Nitroacridine Synthesis
| Solvent System | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| Aqueous ethanol (1:1) | 87 | 95.5 | Low |
| DMSO | 72 | 88.2 | Moderate |
| n-Hexane | 65 | 82.4 | High |
Data adapted from catalyst-free synthesis studies .
Purification and Characterization
Post-synthetic purification often involves preparative thin-layer chromatography (TLC) with chloroform/methanol (9:2 v/v) or recrystallization in diethyl ether . For instance, 6-(acridin-9-ylamino)hexanoic acid derivatives are isolated in 30% yield after TLC, with purity exceeding 95% .
Structural Confirmation :
-
1H NMR : Aromatic protons appear at δ 7.37–8.50 ppm, while ethanolamine side-chain signals resonate at δ 3.95 ppm (t, J = 7 MHz) .
-
IR Spectroscopy : Peaks at 1567–1587 cm−1 confirm C=N stretching vibrations from the nitroacridine moiety .
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Ullmann-PPA Cyclization | 65 | 6 | High functional group tolerance |
| Catalyst-Free MCR | 87 | 1.5 | Eco-friendly, room-temperature |
| Nitration-Amination | 55 | 8 | Scalability |
Modern multicomponent reactions (MCRs) offer superior yields and sustainability compared to classical routes .
Q & A
Q. What are the key structural and physicochemical properties of Ethanol, 2-((1-nitro-9-acridinyl)amino)-?
The compound is an acridine derivative with a nitro group at position 1 and an ethanol-linked amino substituent. Its molecular formula is (monohydrochloride salt), with a molecular weight of 319.77 g/mol . Key physicochemical data include:
- Toxicity metrics : Human lymphocyte assays show mutagenic activity at concentrations as low as 3 nmol/L .
- Thermodynamic properties : While direct data for this compound are limited, structurally similar ethanolamines (e.g., 2-(ethylmethylamino)ethanol) exhibit boiling points of ~165°C and critical pressures of ~4.5 MPa, suggesting moderate volatility and stability under standard lab conditions .
Q. What synthetic routes are reported for acridine-based derivatives like this compound?
Synthesis typically involves:
- Nitro-acridine core formation : Nitration of acridine precursors followed by selective substitution at position 8.
- Aminoethanol coupling : Reaction of 1-nitro-9-chloroacridine with 2-aminoethanol under basic conditions, yielding the target compound after HCl salt precipitation .
- Purity optimization : Column chromatography or recrystallization in ethanol/water mixtures is recommended to achieve ≥98% purity .
Q. How should this compound be handled safely in laboratory settings?
- Acute toxicity : LD values in mice range from 8 mg/kg (intraperitoneal) to 44 mg/kg (oral), indicating strict PPE (gloves, fume hood) is mandatory .
- Genotoxicity : Dose-dependent DNA damage in human lymphocytes at 1–2500 nmol/L necessitates containment protocols for waste disposal .
Advanced Research Questions
Q. How can conflicting toxicity data across studies be resolved?
Discrepancies in toxicity metrics (e.g., 3 nmol/L vs. 2500 nmol/L for DNA damage ) may arise from:
- Experimental models : Human lymphocyte vs. bacterial assays (e.g., Salmonella strains) differ in metabolic activation pathways.
- Dose metrics : Normalize concentrations by molarity rather than mass to account for batch-specific impurities.
- Solution stability : Nitro-acridines are light-sensitive; ensure dark storage and fresh preparation for reproducibility .
Q. What methodologies are recommended for studying its kinase inhibition potential?
- In vitro kinase assays : Use purified kinases (e.g., EGFR, HER2) with ATP-competitive fluorescence polarization assays.
- Cellular models : Dose-response curves in cancer cell lines (e.g., HeLa) with IC calculations, paired with Western blotting for phosphorylated kinase targets .
- Structural modeling : Compare the nitro-acridine moiety to known kinase inhibitors (e.g., staurosporine) using docking simulations (e.g., AutoDock Vina) .
Q. How can vaporization enthalpies be experimentally determined for related ethanolamine derivatives?
- "Centerpiece" approach : Measure enthalpy via gas-phase calorimetry combined with vapor pressure data using the Clausius-Clapeyron equation.
- Reference compounds : Use 2-(phenylamino)-ethanol () as a benchmark .
Data Contradictions and Validation
- Toxicity vs. therapeutic potential : While genotoxicity is well-documented , some derivatives (e.g., C 1006) show antitumor activity at 44 mg/kg in mice, suggesting structure-activity relationship (SAR) studies to optimize selectivity .
- Thermodynamic inconsistencies : Discrepancies in boiling points across studies may stem from impurities; validate via gas chromatography-mass spectrometry (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
